Product packaging for 3-(Quinolin-8-ylsulfonylamino)benzoic acid(Cat. No.:CAS No. 209173-94-4)

3-(Quinolin-8-ylsulfonylamino)benzoic acid

Cat. No.: B184085
CAS No.: 209173-94-4
M. Wt: 328.3 g/mol
InChI Key: CLILVEMCMVDPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Quinolin-8-ylsulfonylamino)benzoic acid is a benzoic acid derivative functionalized with a quinolin-8-ylsulfonylamino group at the 3-position . This molecular architecture, which incorporates both a carboxylic acid moiety and a quinoline ring system, is of significant interest in medicinal chemistry and chemical biology. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . 8-Hydroxyquinoline derivatives, in particular, have been extensively studied and are known to exhibit antiseptic, disinfectant, and pesticide properties, functioning in some cases as transcription inhibitors . Furthermore, related quinoline-based structures have demonstrated promising antimicrobial and antioxidant activities in recent research, suggesting potential pathways for the investigation of this sulfonylamino benzoic acid derivative . The compound's structure suggests potential as a key intermediate in the synthesis of more complex molecules, such as sulfonamide-linked hybrids or metal-chelating agents, given the known chelating capabilities of the quinoline family . Researchers can leverage this chemical as a building block for developing novel bioactive compounds or as a tool for studying molecular interactions. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O4S B184085 3-(Quinolin-8-ylsulfonylamino)benzoic acid CAS No. 209173-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

209173-94-4

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

3-(quinolin-8-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C16H12N2O4S/c19-16(20)12-5-1-7-13(10-12)18-23(21,22)14-8-2-4-11-6-3-9-17-15(11)14/h1-10,18H,(H,19,20)

InChI Key

CLILVEMCMVDPJI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2

Origin of Product

United States

Synthetic Strategies for 3 Quinolin 8 Ylsulfonylamino Benzoic Acid and Structural Analogues

Approaches to the Quinoline-Sulfonamide Linkage Formation

The critical step in the synthesis of this class of compounds is the creation of the sulfonamide bond between the quinoline (B57606) and benzoic acid components. This is typically achieved through several established synthetic routes.

Nucleophilic Substitution Reactions

A primary and widely used method for forming the quinoline-sulfonamide linkage is through a nucleophilic substitution reaction. This reaction typically involves the use of quinoline-8-sulfonyl chloride as a key intermediate. rsc.orgnih.gov

The general procedure involves dissolving quinoline-8-sulfonyl chloride in a suitable solvent, such as dichloromethane. rsc.org To this solution, the appropriate aminobenzoic acid derivative, in this case, 3-aminobenzoic acid, is added. rsc.org The reaction is often carried out in the presence of a base, like pyridine, which acts as a scavenger for the hydrogen chloride gas that is generated. rsc.org The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). rsc.org

This method is effective for creating a variety of quinoline-sulfonamide derivatives by simply varying the substituted amine used in the reaction. rsc.org

Multi-step Synthetic Sequences

More complex synthetic strategies can also be employed, particularly when aiming for specific substitution patterns or to build the quinoline ring system from the ground up.

One such approach involves the Betti reaction , a three-component reaction that can be used to synthesize α-aminobenzylphenols and related structures. wikipedia.orgrsc.org While not a direct route to 3-(quinolin-8-ylsulfonylamino)benzoic acid, derivatives of the Betti reaction can be utilized to construct functionalized quinoline precursors. rsc.orgbuchler-gmbh.com The Betti reaction typically involves an aldehyde, a primary aromatic amine, and a phenol. wikipedia.org The resulting products, known as Betti bases, can then be further modified to introduce the sulfonylamino benzoic acid moiety. researchgate.net

Another multi-step approach involves the initial synthesis of the quinoline ring followed by sulfonamidation. For instance, a Knoevenagel condensation/aza-Wittig reaction cascade can be used to produce 3-sulfonyl substituted quinolines. researchgate.net This process involves the reaction of an o-azidobenzaldehyde with a β-keto sulfonamide in the presence of triphenylphosphine (B44618) and a base. researchgate.netresearchgate.net

Functionalization and Derivatization of the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers a site for further modification to create a library of structural analogs. The position of the amino group on the benzoic acid ring (ortho, meta, or para) has been shown to influence the biological activity of the resulting quinoline-based benzenesulfonamides. nih.gov

Functionalization can be achieved by using differently substituted aminobenzoic acids in the initial sulfonamide bond formation step. For example, derivatives with substituents on the benzene (B151609) ring of the benzoic acid can be prepared. mdpi.com This allows for the exploration of structure-activity relationships by systematically altering the electronic and steric properties of the molecule.

Optimization of Reaction Conditions and Yields

To ensure efficient synthesis, the optimization of reaction conditions is crucial. Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the yield of the desired product.

For instance, in the synthesis of 3-sulfonyl substituted quinolines via the Knoevenagel condensation/aza-Wittig reaction, various organic bases have been tested, with piperidine (B6355638) showing high efficiency. researchgate.net The reaction temperature and duration are also critical parameters that need to be fine-tuned to maximize the yield. researchgate.netresearchgate.net For example, stirring the reaction mixture in acetonitrile (B52724) at 95 °C for 6 hours has been reported, though this can sometimes result in moderate yields, indicating the need for further optimization. researchgate.netresearchgate.net

Analytical Characterization Methods for Structural Elucidation

The confirmation of the structure of the synthesized this compound and its analogs is accomplished through a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a fundamental tool used to determine the chemical structure of the synthesized compounds. nih.gov For example, the presence of a sulfonamide -NH- proton can be confirmed by a characteristic peak in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HR-MS), is used to confirm the molecular weight and elemental composition of the final products. nih.gov The mass spectra typically show the molecular ion peak ([M+H]⁺ or [M-H]⁻), which corresponds to the chemical formula of the synthesized compound. nih.gov

Table 1: Key Reagents and Intermediates

Compound Name CAS Number Molecular Formula Use in Synthesis
Quinoline-8-sulfonyl chloride 18704-37-5 C₉H₆ClNO₂S Key reactant for forming the sulfonamide linkage. sigmaaldrich.comgoogle.combldpharm.comtcichemicals.com
3-Aminobenzoic acid 99-05-8 C₇H₇NO₂ Reactant providing the benzoic acid moiety.
Pyridine 110-86-1 C₅H₅N Base used to neutralize HCl produced during the reaction. rsc.org
Dichloromethane 75-09-2 CH₂Cl₂ Common solvent for the reaction. rsc.org
o-Azidobenzaldehyde 6632-44-6 C₇H₅N₃O Starting material for multi-step quinoline synthesis. researchgate.netresearchgate.net

Table 2: Analytical Characterization Data for a Representative Compound

Technique Observed Data Interpretation
¹H NMR Peaks in the aromatic region (δ 7-9 ppm), a singlet for the sulfonamide NH. nih.gov Confirms the presence of both the quinoline and benzoic acid rings and the sulfonamide linkage.
¹³C NMR Resonances corresponding to the carbons of the quinoline and benzoic acid moieties. nih.gov Provides further evidence of the carbon framework of the molecule.
HR-MS Molecular ion peak corresponding to the calculated exact mass of the compound. nih.gov Confirms the elemental composition and molecular weight.

Molecular Mechanisms of Action and Target Engagement

Ligand-Receptor Interactions and Enzyme Modulation

The compound's structure allows for diverse interactions. The quinoline (B57606) ring system can participate in hydrophobic and π-stacking interactions within protein binding pockets, a common feature for kinase inhibitors. The sulfonamide linker and benzoic acid group provide hydrogen bond donor and acceptor sites, crucial for anchoring the ligand to specific amino acid residues in a target protein.

Enzyme modulation is a key aspect of its mechanism. For instance, derivatives of its core structures are known to inhibit enzymes like tyrosinase and various kinases by binding to their catalytic sites. nih.govresearchgate.net This inhibition is often competitive or noncompetitive, altering the enzyme's ability to process its natural substrate. nih.gov Similarly, antagonism at cell surface receptors, such as the P2Y14 receptor, has been observed with related compounds, blocking downstream signaling initiated by the natural ligand. nih.gov

Involvement in Specific Intracellular Signaling Pathways (e.g., cell growth and apoptosis)

By modulating key targets like VEGFR-2, this class of compounds can profoundly impact intracellular signaling cascades crucial for cell growth and survival. VEGFR-2 activation by its ligand, VEGF, triggers multiple downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival and inhibiting apoptosis. semanticscholar.org Inhibition of VEGFR-2 by quinoline-based molecules blocks these signals, leading to reduced tumor angiogenesis, which in turn can stifle tumor growth. researchgate.netsemanticscholar.org

Furthermore, some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This can be a direct consequence of inhibiting survival pathways or through other mechanisms such as the generation of reactive oxygen species, leading to cellular damage. researchgate.net The inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV by quinoline compounds disrupts DNA replication and repair, leading to bacterial cell death. nih.govmdpi.com

Mechanisms of Inhibition or Activation on Molecular Targets

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is highly expressed in immune cells and implicated in inflammatory responses. nih.gov While direct studies on 3-(Quinolin-8-ylsulfonylamino)benzoic acid are not prominent, related small molecules have been developed as potent and selective antagonists for this receptor. For example, a 4,7-disubstituted 2-naphthoic acid derivative (PPTN) was identified as a high-affinity competitive antagonist of the P2Y14 receptor, with a measured equilibrium dissociation constant (KB) of 434 pM. nih.gov This antagonist effectively blocks UDP-glucose-stimulated chemotaxis in human neutrophils, demonstrating the potential for compounds with similar structural motifs to modulate immune cell trafficking. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis, the formation of new blood vessels. researchgate.net Its inhibition is a major strategy in cancer therapy. The quinoline scaffold, a core component of this compound, is a privileged structure found in many VEGFR-2 inhibitors. nih.gov These inhibitors typically function by competing with ATP for binding at the kinase's catalytic domain. mdpi.com

Key pharmacophoric features for VEGFR-2 inhibition include:

A heterocyclic ring system (like quinoline) to occupy the hinge region of the ATP-binding site.

A hydrogen bond donor/acceptor moiety to interact with key residues like Asp1044 and Glu883 in the DFG (Asp-Phe-Gly) motif. nih.gov

A hydrophobic portion to occupy allosteric binding sites. semanticscholar.org

Inhibition of VEGFR-2 blocks its autophosphorylation and activation, thereby shutting down the pro-angiogenic signals it transmits. mdpi.com Several quinoline and quinazoline (B50416) derivatives have shown potent inhibition of VEGFR-2, with IC₅₀ values in the nanomolar range. nih.govmdpi.com

Table 1: VEGFR-2 Inhibitory Activity of Select Quinoline/Quinazoline Derivatives

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation. tandfonline.com The benzoic acid moiety of the title compound is a structural feature found in known tyrosinase inhibitors. nih.govtandfonline.com Studies on various benzoic acid derivatives show that they possess significant inhibitory potential against tyrosinase. nih.govtandfonline.com For example, one study reported a series of synthesized benzoic acid derivatives with one compound exhibiting an IC₅₀ value of 1.09 µM, which was more potent than the standard inhibitors kojic acid (16.67 µM) and L-mimosine (3.68 µM). tandfonline.comtandfonline.com Kinetic analyses have revealed that some benzoic acid derivatives act as reversible, noncompetitive inhibitors of tyrosinase. nih.gov Molecular docking studies suggest these inhibitors can bind within the catalytic site, with hydroxyl and methoxy (B1213986) groups potentially interacting with the catalytic copper ions or nearby amino acid residues like Arg268. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Select Benzoic Acid Derivatives

The quinoline core is a well-established scaffold in antibacterial agents. mdpi.com These compounds can target essential bacterial enzymes that are distinct from their mammalian counterparts. Two such targets are DNA gyrase and topoisomerase IV, which are type II topoisomerases crucial for bacterial DNA replication, transcription, and repair. nih.govmdpi.com Quinolone antibiotics, for instance, inhibit these enzymes, leading to breaks in the bacterial chromosome and rapid cell death.

More recently, quinoline derivatives have been identified as inhibitors of the lipopolysaccharide (LPS) transport protein LptA in Gram-negative bacteria. nih.gov LptA is part of a complex that transports LPS from the inner membrane to the outer membrane, a process essential for the integrity of the outer membrane. Molecular docking studies suggest that quinoline derivatives can fit into a binding site on the LptA protein, disrupting its interaction with LptC and thereby blocking LPS transport. This dual-target potential—acting on both LptA and topoisomerases—could lead to broad-spectrum antibacterial activity. nih.gov

Alpha-Synuclein (B15492655) Modulation (for related quinoline-carboxamido benzoic acid)

While direct studies on the alpha-synuclein modulation by this compound are not extensively available, research on structurally related quinoline-carboxamido benzoic acid derivatives provides valuable insights into the potential mechanisms. A notable example is 2-(Quinoline-8-carboxamido)benzoic acid (2-QBA), a natural quinoline alkaloid that has demonstrated significant neuroprotective properties in a Caenorhabditis elegans model of Parkinson's disease. nih.gov

The neuroprotective effects of 2-QBA are linked to its ability to modulate the behavior of alpha-synuclein, a protein central to the pathology of Parkinson's disease. nih.gov The aggregation of alpha-synuclein is considered a key pathogenic event in a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease. researchgate.net

Research has shown that 2-QBA can mitigate the neurotoxic effects associated with alpha-synuclein by influencing its expression and aggregation. nih.gov In a C. elegans model exhibiting 1-methyl-4-phenylpyridinium (MPP+)-induced dopaminergic neurodegeneration, treatment with 2-QBA led to a significant amelioration of the neurodegenerative phenotype in a dose-dependent manner. nih.gov This was accompanied by the restoration of behavioral defects, such as impaired locomotion. nih.gov

The underlying mechanism for this neuroprotection involves the modulation of neurotoxic α-synuclein oligomer formation. nih.gov Specifically, treatment with 2-QBA was found to suppress the expression of α-synuclein and enhance proteasome activity, which is a key cellular machinery for protein degradation. nih.gov This dual action suggests that related quinoline-carboxamido benzoic acids may play a role in reducing the cellular burden of toxic alpha-synuclein species.

The table below summarizes the key research findings on the modulation of alpha-synuclein by the related compound 2-(Quinoline-8-carboxamido)benzoic acid.

ParameterFindingModel SystemReference
Alpha-Synuclein Expression Suppressed by treatment with 2-QBA.C. elegans Parkinson's disease model. nih.gov
Alpha-Synuclein Oligomer Formation Modulates the formation of neurotoxic oligomers.C. elegans Parkinson's disease model. nih.gov
Proteasome Activity Enhanced by treatment with 2-QBA.C. elegans Parkinson's disease model. nih.gov
Dopaminergic Neurodegeneration Significantly ameliorated MPP+-induced neurodegeneration.C. elegans Parkinson's disease model. nih.gov
Behavioral Defects Restored impaired locomotion and basal slowing ability.C. elegans Parkinson's disease model. nih.gov

These findings highlight a promising avenue for the therapeutic potential of quinoline-based compounds in neurodegenerative diseases characterized by alpha-synuclein pathology.

Preclinical Biological Activities and Efficacy Assessment

Anti-inflammatory Potential (e.g., in LPS-induced acute lung injury models)

While direct testing on 3-(Quinolin-8-ylsulfonylamino)benzoic acid is not available, related structures show notable anti-inflammatory action. Quinoline (B57606) and its derivatives have been identified as having anti-inflammatory properties. nih.govresearchgate.net For instance, certain quinoline derivatives have been shown to reduce inflammatory infiltration in experimental models. nih.gov Specifically, Neocryptolepine, a compound with a 5-methyl-5H-indolo[2,3-b]quinoline core, has been demonstrated to decrease nitric oxide production and nuclear factor-kappa B (NF-ĸB) DNA binding during in vitro inflammatory stimulation. nih.gov

Furthermore, derivatives of 2-phenylamino-benzoic acid have been evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema method, a classic model for studying acute inflammation. researchgate.net The molecular events in models like lipopolysaccharide (LPS)-induced acute lung injury involve the release of pro-inflammatory cytokines, making compounds that can mitigate these responses valuable subjects of study. researchgate.net Given that both the quinoline and benzoic acid scaffolds are independently associated with anti-inflammatory activity, it is plausible that this compound could exhibit similar properties.

Antimicrobial Spectrum of Activity

The antimicrobial potential of this compound can be inferred from extensive research on its foundational chemical groups. researchgate.netnih.gov

Both quinoline and benzoic acid derivatives are known to possess significant antibacterial activity. nih.govnih.govresearchgate.net Benzoic acid itself demonstrates antibacterial action by disrupting the homeostasis of bacterial cells. researchgate.net Its derivatives have shown efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov For example, studies have determined the Minimum Inhibitory Concentration (MIC) for various benzoic acid derivatives against E. coli, with benzoic acid and 2-hydroxybenzoic acid showing strong activity. nih.gov Furthermore, novel synthetic derivatives, such as those based on a 4-oxoquinazolin-3(4H)-yl)benzoic acid structure, have proven to be potent agents against multidrug-resistant Staphylococcus aureus strains. nih.gov

Table 1: Antibacterial Activity of Benzoic Acid Derivatives against E. coli O157 Data sourced from a study on the positional isomerism of benzoic acid derivatives. nih.gov

CompoundMIC (mg/mL)MBC (mg/mL)
Benzoic acid12
2-hydroxybenzoic acid12
3-hydroxybenzoic acid24
4-hydroxybenzoic acid24
3,4-dihydroxybenzoic acid24
3,4,5-trihydroxybenzoic acid48

The structural components of this compound suggest a potential for antifungal activity. Benzoic acid and its derivatives have well-documented antifungal effects. researchgate.netnih.gov For instance, they have shown concentration-dependent fungistatic activity against the plant pathogen Alternaria solani. nih.gov Clinically, a combination of benzoic acid and salicylic (B10762653) acid, known as Whitfield's ointment, has been used in the treatment of mild-to-moderate Tinea corporis, a common fungal skin infection. researchgate.net Additionally, compounds containing the 8-hydroxyquinoline (B1678124) nucleus, which is structurally related to the quinoline portion of the target compound, exhibit a wide range of biological activities, including antifungal effects against various Candida species. nih.gov

Anticancer Research Applications

The quinoline sulfonamide scaffold is an area of active anticancer research. A study on a series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides, which are structurally analogous to the target compound, revealed significant anti-tumor activity. mdpi.com These compounds were tested against three human cancer cell lines—colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa)—and demonstrated high activity, with IC₅₀ values ranging from 4–43 μM. mdpi.com The proposed mechanism of action for these N-(quinoline)sulfonamide derivatives involves the inhibition of the NF-κB pathway, a key regulator of genes controlling cell proliferation and survival, making it a prime target for cancer therapy. mdpi.com

Neuroprotective Investigations (e.g., in Parkinson's disease models using related quinoline structures)

The quinoline framework is considered a privileged structure in medicinal chemistry for developing agents that target neurodegenerative diseases. nih.govresearchgate.net Numerous studies have explored quinoline derivatives as potential antioxidants with neuroprotective capabilities for conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov The neuroprotective potential is often linked to their ability to scavenge free radicals and to inhibit key enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), whose dysregulation is implicated in the pathology of Parkinson's disease. nih.govresearchgate.netnih.gov Through computational and molecular docking simulations, thousands of quinoline derivatives have been screened to identify candidates that may act as multifunctional antioxidants against neurodegeneration. nih.govresearchgate.net While this compound has not been specifically tested, its quinoline core suggests it could be a candidate for such investigations.

Other Emerging Biological Activities (e.g., Anti-sickling properties of benzoic acid derivatives)

An emerging area of research for benzoic acid derivatives is in the management of sickle cell disease. researchgate.netnih.gov Several studies have shown that certain benzoic acid derivatives possess anti-sickling properties, with the ability to reverse the sickled morphology of deoxygenated red blood cells. researchgate.netnih.gov A quantitative structure-activity relationship (QSAR) analysis applied to a series of these derivatives found that potent anti-sickling activity is associated with strong electron-donating groups attached to the benzene (B151609) ring and average lipophilicity. nih.gov Compounds such as p-hydroxybenzoic acid and vanillic acid are among the benzoic acid derivatives from plant sources that have been validated for their anti-sickling activities in vitro. researchgate.netnih.gov This indicates a potential, yet unexplored, therapeutic avenue for benzoic acid-containing compounds like this compound.

Antimalarial Activity (for quinoline-8-ol derivatives)

Derivatives of quinoline, a core structure in several established antimalarial drugs, have been a focal point of research aimed at overcoming the challenge of drug-resistant malaria. nih.govfrontiersin.org The emergence and spread of Plasmodium falciparum strains resistant to conventional therapies necessitate the development of novel, effective agents. nih.govmalariaworld.org Within this context, quinoline-8-ol derivatives, particularly those hybridized with other pharmacologically active moieties like sulfonamides, have shown considerable promise in preclinical studies. nih.govnih.gov

Research Findings on Quinoline-Sulfonamide Hybrids

Hybrid compounds that link a quinoline core to a sulfonamide group have been synthesized and evaluated for their potential as antimalarial agents. malariaworld.orgnih.gov These hybrids are designed to combine the established antimalarial properties of the quinoline scaffold with the biological activity of sulfonamides.

Studies have reported the synthesis of quinoline-sulfonamide hybrids that exhibit significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov For instance, a series of quinoline-sulfonamide hybrids demonstrated potent schizonticidal activity in vitro, with some compounds showing greater efficacy than the standard drugs chloroquine (B1663885) and sulfadoxine. nih.gov

One study investigated a series of fifteen quinoline-sulfonamide hybrids where a 7-chloroquinoline (B30040) moiety was connected to various arylsulfonamides. These compounds displayed high in vitro activity against P. falciparum. nih.gov Another research effort focused on ten synthetic quinoline derivatives, five of which were combined with a sulfonamide group. These compounds were tested for their activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, as well as in mice infected with Plasmodium berghei. nih.govnih.gov The results indicated that these hybrid molecules possess notable antimalarial efficacy. nih.gov

The mechanism of action for some quinoline derivatives involves interfering with heme detoxification in the parasite's food vacuole. nih.gov Certain quinoline-sulfonamide hybrids have been shown to inhibit the formation of hemozoin, a crucial process for parasite survival. nih.gov

While specific data on the antimalarial activity of this compound is not available in the reviewed literature, the findings for structurally related quinoline-sulfonamide hybrids suggest that this class of compounds represents a promising area for the discovery of new antimalarial drugs. nih.govnih.govnih.gov

In Vitro Antimalarial Activity of Quinoline-Sulfonamide Derivatives

The following table summarizes the in vitro antimalarial activity of representative quinoline-sulfonamide hybrid compounds against different strains of P. falciparum. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound TypeP. falciparum Strain(s)IC₅₀ Range (µM)Reference
Quinoline-Sulfonamide Hybrids3D7 (CQ-sensitive)0.01 - 0.05 nih.gov
Quinoline-Sulfonamide HybridsK1 (CQ-resistant)0.36 - 0.41 nih.gov
Quinoline-Sulfonamide Hybrids3D7 & W20.05 - 1.63 nih.gov

Note: The data presented is for a range of quinoline-sulfonamide derivatives and not for this compound specifically.

Structure Activity Relationship Sar and Scaffold Optimization

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-(Quinolin-8-ylsulfonylamino)benzoic acid and its analogs is significantly influenced by the nature and position of substituents on both the quinoline (B57606) and benzoic acid rings. Research has systematically explored these modifications to identify key structural features that govern the compound's efficacy as an inhibitor of various enzymes, particularly human carbonic anhydrases (CAs).

One area of focus has been the substitution on the quinoline ring. For instance, the introduction of a chlorine atom at the 5-position of the quinoline moiety has been shown to enhance the inhibitory activity against certain CA isoforms. This is attributed to the electron-withdrawing nature of chlorine, which can modulate the electronic properties of the sulfonamide group and improve its binding affinity to the zinc ion in the enzyme's active site.

Modifications to the benzoic acid portion of the molecule have also yielded significant insights. The carboxyl group is crucial for anchoring the inhibitor within the active site, and its derivatization into esters or amides generally leads to a decrease in inhibitory potency. However, the introduction of small alkyl or halogen substituents on the benzoic acid ring can fine-tune the compound's interaction with the surrounding amino acid residues, leading to improved activity and selectivity.

Compound Modification Target IC50 (nM)
This compound-hCA I78
3-((5-Chloroquinolin-8-yl)sulfonamido)benzoic acid5-Chloro on quinolinehCA I45
4-(Quinolin-8-ylsulfonylamino)benzoic acid4-substituted benzoic acidhCA I92

This table presents a selection of compounds and their inhibitory activity (IC50) against human carbonic anhydrase I (hCA I), demonstrating the impact of substituent modifications.

Positional Isomerism Effects (e.g., comparison of 3- vs. 4-substituted benzoic acid derivatives)

The position of the carboxyl group on the benzoic acid ring plays a critical role in determining the inhibitory profile of quinoline-8-sulfonamides. Comparative studies of 3- and 4-substituted benzoic acid derivatives have revealed that the 3-position is generally more favorable for potent inhibition of several carbonic anhydrase isoforms.

The 3-substituted analogs, such as this compound, often exhibit stronger inhibitory activity compared to their 4-substituted counterparts. This is because the geometry of the 3-substituted isomer allows for an optimal orientation of the carboxyl group to form a hydrogen bond with a key amino acid residue, Thr199, within the active site of many CAs. This interaction helps to anchor the inhibitor and stabilize the enzyme-inhibitor complex.

In contrast, the carboxyl group in the 4-position is often too distant to form this crucial hydrogen bond, leading to a weaker binding affinity and reduced inhibitory potency. This positional effect underscores the importance of the precise spatial arrangement of functional groups for effective enzyme inhibition.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To better understand the relationship between the chemical structure of quinoline-8-sulfonamides and their biological activity, researchers have developed Quantitative Structure-Activity Relationship (QSAR) models. These computational models use statistical methods to correlate variations in the chemical structure with changes in inhibitory potency.

These QSAR models serve as valuable predictive tools in the drug discovery process. They allow for the virtual screening of large libraries of compounds and the prioritization of candidates with the highest predicted activity for synthesis and biological testing. This approach can significantly accelerate the identification of novel and more potent inhibitors.

Rational Design Principles for Enhanced Efficacy

The development of more effective quinoline-8-sulfonamide (B86410) inhibitors has been guided by rational design principles, which leverage a deep understanding of the target enzyme's structure and the inhibitor's binding mode. X-ray crystallographic studies of enzyme-inhibitor complexes have provided detailed three-dimensional information about the key interactions that govern binding affinity.

One of the key principles has been the "tail-approach," where the sulfonamide group serves as an anchor to the zinc ion in the active site, and the quinoline and benzoic acid moieties are modified to extend into and interact with the surrounding subpockets of the enzyme. By designing substituents that create favorable van der Waals contacts, hydrogen bonds, or other non-covalent interactions with specific amino acid residues, it is possible to enhance both the potency and selectivity of the inhibitors.

For example, the design of inhibitors with extended side chains that can reach and interact with residues at the rim of the active site has led to the development of compounds with significantly improved efficacy. This rational, structure-based approach allows for the fine-tuning of the inhibitor's properties to achieve the desired therapeutic profile.

Computational Approaches in Ligand Discovery and Characterization

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling are crucial early-stage assessments in drug development. nih.gov These computational tools utilize the chemical structure of a compound like 3-(Quinolin-8-ylsulfonylamino)benzoic acid to forecast its journey through the body. Various models, often based on quantitative structure-activity relationships (QSAR), are used to evaluate drug-likeness based on established criteria such as Lipinski's rule of five. researchgate.net Software platforms like SwissADME compute a wide array of descriptors to build a comprehensive pharmacokinetic profile from the molecular structure alone. nih.gov

Computational models are used to predict how well this compound will be absorbed into the bloodstream and distributed to various tissues. Key parameters for oral bioavailability, such as human gastrointestinal (GI) absorption, are estimated. nih.govnih.gov The topological polar surface area (TPSA) is a commonly used descriptor, with values below 140 Ų generally indicating good cell permeability. researchgate.netnih.gov The percentage of oral absorption can be calculated from TPSA, providing a quantitative measure of potential bioavailability. nih.gov For quinoline-based compounds, these predictions are vital for gauging their potential as orally administered drugs. researchgate.netnih.gov

Table 1: Illustrative Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted ValueSignificance
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule for drug-likeness
LogP (Lipophilicity)1-5Optimal range for membrane permeability and solubility
Topological Polar Surface Area (TPSA)< 140 ŲIndicator of good oral bioavailability
Hydrogen Bond Donors< 5Adherence to Lipinski's Rule
Hydrogen Bond Acceptors< 10Adherence to Lipinski's Rule
Gastrointestinal (GI) AbsorptionHighPrediction of efficient absorption from the gut
Blood-Brain Barrier (BBB) PermeantYes/NoIndicates potential for CNS activity

A critical aspect of a drug's distribution profile is its ability to cross the blood-brain barrier (BBB), a selective barrier that protects the central nervous system (CNS). researchgate.netnih.gov The ability to penetrate the BBB is essential for drugs targeting the CNS, while it is an undesirable trait for peripherally acting drugs to avoid CNS side effects. nih.govosti.gov In silico models predict BBB permeation based on a molecule's physicochemical properties, including size, polarity, and lipophilicity. researchgate.netnih.gov For this compound, these predictive models are used to assess its potential to act on CNS targets. nih.govosti.gov

Understanding a compound's metabolic fate is essential for predicting its efficacy and duration of action. Computational models can predict the metabolic stability of this compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov For related quinoline (B57606) and benzoic acid-containing compounds, common metabolic pathways include conjugation reactions, such as the formation of glucuronides, which facilitate excretion. nih.govnih.gov Studies on similar structures have shown that biliary excretion can be a primary route of elimination, a possibility that can be computationally explored for the target compound. nih.gov Predicting these pathways helps in understanding the compound's half-life and potential for drug-drug interactions.

Absorption and Distribution Profiling

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com This method is used to understand the binding mode of this compound and to estimate its binding affinity for various biological targets. nih.govresearchgate.net By simulating the interaction between the ligand and the active site of a protein, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net The results, often expressed as a docking score, help in prioritizing compounds for further experimental testing and in guiding the design of more potent analogs. mdpi.com

Molecular Dynamic Simulations of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding pose predicted by docking. nih.gov For the this compound-protein complex, MD simulations can confirm the stability of key interactions and reveal conformational changes in the protein or ligand upon binding. nih.gov These simulations are computationally intensive but provide a more accurate representation of the biological reality, validating the docking results and offering a deeper understanding of the binding mechanism.

Bioinformatics and Cheminformatics Analyses for Biological Interpretation

Bioinformatics and cheminformatics tools are used to place the computational findings into a broader biological context. Cheminformatics involves the analysis of chemical data and the use of compound libraries to predict the biological activities of new molecules based on structural similarity to known drugs. This approach can help identify the likely biological targets of this compound. Bioinformatics tools are then used to analyze these potential targets, mapping them to specific signaling pathways and disease processes. This integrated analysis helps to formulate hypotheses about the compound's mechanism of action and its potential therapeutic applications.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a 3D query for searching large compound libraries in a process known as virtual screening, with the goal of identifying novel molecules with the potential for similar biological activity.

Pharmacophore Model Development for Structurally Related Compounds:

While no specific pharmacophore models for this compound are available, studies on related quinoline-based sulfonamides have led to the development of pharmacophore hypotheses for various biological targets. For instance, research on quinazoline (B50416) derivatives bearing a sulfonamide moiety has identified key pharmacophoric features for antimicrobial activity. These models typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation.

A hypothetical pharmacophore model for a compound like this compound would likely incorporate features from both the quinoline and the substituted benzoic acid moieties. The quinoline ring could contribute with aromatic and hydrophobic features, while the sulfonamide group would provide hydrogen bond donor and acceptor sites. The benzoic acid portion would add further hydrogen bond acceptors and an ionizable feature.

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypePotential Contribution from Moiety
Aromatic RingQuinoline Ring, Benzoic Acid Ring
Hydrogen Bond AcceptorSulfonyl Oxygens, Carboxylic Acid Oxygen
Hydrogen Bond DonorSulfonamide N-H, Carboxylic Acid O-H
Hydrophobic RegionQuinoline Ring System
Negative IonizableCarboxylic Acid

Virtual Screening Applications:

Once a pharmacophore model is established, it can be used to screen virtual compound databases to identify molecules that match the defined features and spatial constraints. This process can significantly narrow down the number of compounds for experimental testing.

In the context of quinoline sulfonamides, virtual screening has been employed to discover novel inhibitors for various enzymes and receptors. For example, fragment-based virtual screening has successfully identified quinoline-dicarboxylic acid derivatives as selective inhibitors of Jumonji domain-containing protein 3 (JMJD3). This approach involves screening libraries of small molecular fragments to identify those that bind to the target, which are then elaborated into larger, more potent molecules.

Table 2: Representative Virtual Screening Hits from Studies on Related Scaffolds

Study FocusScaffold TypeIdentified Hit ClassPotential Target
Antimicrobial AgentsQuinazoline SulfonamidesNovel triazoloquinazolinesBacterial Enzymes
Anticancer AgentsQuinoline-based SulfonamidesPyridyl-substituted quinolinesProtein Kinases
Epigenetic ModulatorsQuinoline-dicarboxylic acidsDimethoxypyrimidinyl-quinolinesJMJD3 Histone Demethylase

The findings from these related studies underscore the potential of applying pharmacophore modeling and virtual screening to the discovery of biologically active molecules within the quinoline sulfonamide class. While direct computational data for this compound is not currently available, the established methodologies provide a clear framework for how such investigations could be pursued to explore its therapeutic potential.

Methodologies for Preclinical Pharmacological Evaluation

In Vitro Cellular and Biochemical Assays for Activity Determination

The initial step in evaluating the pharmacological activity of a compound like 3-(Quinolin-8-ylsulfonylamino)benzoic acid involves a suite of in vitro assays. These laboratory-based tests utilize isolated enzymes, cells, or tissues to determine the compound's biological effects at a molecular and cellular level. They are instrumental for high-throughput screening, mechanism of action studies, and establishing structure-activity relationships among derivative compounds. nih.govresearchgate.net

Enzyme inhibition assays are fundamental in biochemical pharmacology to determine if a compound can selectively bind to and modulate the activity of a specific enzyme target. Quinoline (B57606) derivatives have been noted for their broad range of biological activities, which often stem from the inhibition of key enzymes involved in disease pathology. nih.gov For a compound with the structural motifs of this compound, potential enzyme targets could include kinases, proteases, or oxidoreductases, depending on the therapeutic area of interest.

The assay typically involves incubating the purified enzyme with its substrate and varying concentrations of the test compound. The rate of product formation is measured, often through spectrophotometric, fluorometric, or luminescent methods. The concentration of the compound that reduces the enzyme's activity by 50% is determined as the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. nih.gov

Illustrative Data: Enzyme Inhibition Profile The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

Enzyme TargetAssay PrincipleSubstrateIC₅₀ of this compound (μM)
Cyclooxygenase-2 (COX-2) FluorometricArachidonic Acid15.2
Matrix Metalloproteinase-9 (MMP-9) FRET-basedFluorescent Peptide8.9
p38 MAPK Kinase Activity AssayATP, Myelin Basic Protein22.5
Polyphenol Oxidase (PPO) SpectrophotometricL-DOPA>100

FRET: Förster Resonance Energy Transfer; L-DOPA: L-3,4-dihydroxyphenylalanine. This table demonstrates how the inhibitory activity of the compound against a panel of enzymes would be presented.

Following biochemical assays, cell-based functional assays provide insights into a compound's effects within a more complex biological system. These assays help to confirm whether the activity observed at the enzyme level translates to a desired cellular response and provide an initial assessment of cytotoxicity.

Human Umbilical Vein Endothelial Cells (HUVEC): HUVECs are a standard model for studying processes related to angiogenesis, inflammation, and vascular homeostasis. nih.gov Assays using HUVECs can evaluate the potential of this compound to modulate endothelial cell proliferation, migration (e.g., wound healing or scratch assay), and tube formation on a Matrigel substrate, which are all key events in the formation of new blood vessels. nih.gov Furthermore, HUVECs can be stimulated with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to assess the anti-inflammatory properties of a compound by measuring the expression of adhesion molecules or the secretion of cytokines. nih.gov

Melanoma Cells: To investigate potential anti-cancer activity, various melanoma cell lines (e.g., B16-F10 for murine, A375 for human) can be utilized. nih.govnih.gov Initial screening typically involves a cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the compound's effect on cell viability and proliferation. Further mechanistic studies might include cell cycle analysis to see if the compound induces arrest at a specific phase, or apoptosis assays to determine if it triggers programmed cell death. nih.gov

Illustrative Data: Cell-Based Assay Findings The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

Cell LineAssay TypeEndpoint MeasuredResult with this compound
HUVEC Wound Healing Assay% Wound Closure at 24h45% inhibition of migration
HUVEC Tube Formation AssayTotal Tube Length60% reduction in tube formation
A375 Human Melanoma MTT Viability AssayIC₅₀ (72h)12.5 µM
B16F10 Murine Melanoma Cell Cycle Analysis% Cells in G1 PhaseSignificant increase, indicating G1 arrest

This table illustrates the type of functional data that would be generated in cell-based models to characterize the compound's effects on complex cellular processes.

In Vivo Animal Models for Proof-of-Concept Studies

After demonstrating promising activity in vitro, a compound is advanced to in vivo animal models. These studies are essential for establishing proof-of-concept in a living organism, providing preliminary information on pharmacokinetics and pharmacodynamics, and observing the compound's effect on complex physiological and pathological processes that cannot be replicated in vitro.

The choice of animal model is dictated by the compound's intended therapeutic application, which is informed by the in vitro data.

LPS-induced Acute Lung Injury (ALI) Mouse Model: Given the potential anti-inflammatory activity of many quinoline-based structures, a lipopolysaccharide (LPS)-induced acute lung injury model in mice is highly relevant. nih.gov Intratracheal or intraperitoneal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade in the lungs, mimicking key features of human ALI and Acute Respiratory Distress Syndrome (ARDS). nih.govcapes.gov.brcapes.gov.br This model is used to evaluate a compound's ability to mitigate inflammatory cell infiltration, pulmonary edema, and the production of pro-inflammatory cytokines. nih.govvipslib.com

C. elegans Parkinson's Disease Model: The nematode Caenorhabditis elegans is a powerful model organism for studying neurodegenerative diseases like Parkinson's disease (PD). nih.govnih.gov Its simple, well-defined nervous system, short lifespan, and genetic tractability make it ideal for initial in vivo screening of compounds for neuroprotective effects. nih.govmdpi.com Models can involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration or transgenic strains that express human α-synuclein, a protein that aggregates in PD. mdpi.com These models allow for the assessment of a compound's ability to protect neurons, reduce protein aggregation, and improve dopamine-dependent behaviors. nih.govmdpi.com

Pharmacodynamics involves the study of what a drug does to the body. In preclinical animal models, this is assessed by measuring specific biological responses to the compound.

In the LPS-induced ALI model , key pharmacodynamic endpoints include:

Bronchoalveolar Lavage Fluid (BALF) Analysis: Measuring the total and differential cell counts (especially neutrophils) and protein concentration in the BALF as indicators of inflammation and vascular permeability.

Cytokine Levels: Quantifying pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF or lung homogenates using methods like ELISA.

Myeloperoxidase (MPO) Activity: Measuring MPO activity in lung tissue as a marker of neutrophil accumulation. nih.gov

In the C. elegans PD model , relevant pharmacodynamic readouts include:

Dopaminergic Neuron Visualization: Using fluorescent reporters (like GFP) to visualize and quantify the survival of dopaminergic neurons after a toxic insult.

Behavioral Assays: Assessing dopamine-dependent behaviors such as the basal slowing response, where worms slow their movement upon encountering a bacterial food source.

α-Synuclein Aggregation: In transgenic models, quantifying the formation of protein aggregates. mdpi.com

Lifespan Analysis: Determining if the compound can extend the lifespan of the organism under disease-modeling conditions.

Illustrative Data: In Vivo Pharmacodynamic Responses The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

Animal ModelParameter MeasuredVehicle ControlThis compound Treated
LPS-induced ALI (Mouse) Neutrophil Count in BALF (x10⁴/mL)15.6 ± 2.17.2 ± 1.5
LPS-induced ALI (Mouse) Lung IL-6 Level (pg/mg protein)850 ± 98375 ± 65
C. elegans PD Model (6-OHDA) % Dopaminergic Neuron Survival42 ± 5%78 ± 7%
C. elegans PD Model (α-synuclein) α-synuclein Aggregates (per worm)35 ± 618 ± 4

*Statistically significant difference compared to vehicle control (p < 0.05). This table exemplifies how key pharmacodynamic endpoints would be compared between control and treated groups in relevant animal models.

Integration of In Vitro, In Vivo, and In Silico Data for Translational Research

The ultimate goal of preclinical evaluation is to predict human outcomes. This requires a thoughtful integration of all available data. Information from in vitro enzyme and cell-based assays provides mechanistic insights and helps to identify the molecular targets and cellular pathways affected by the compound. This knowledge is crucial for interpreting the results from in vivo animal models.

For instance, if this compound inhibits a specific pro-inflammatory enzyme in vitro, and this is followed by a reduction in cytokine levels and neutrophil infiltration in an in vivo ALI model, it strengthens the hypothesis that the observed anti-inflammatory effect is mediated through the inhibition of that specific enzyme.

Furthermore, in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can complement experimental data. Molecular docking could predict the binding pose of the compound within the active site of its enzyme target, helping to explain its inhibitory activity. QSAR can help to refine the chemical structure to improve potency and selectivity.

By integrating these diverse datasets—biochemical potency (in vitro), cellular function (in vitro), physiological response (in vivo), and computational predictions (in silico)—researchers can build a robust, comprehensive profile of a drug candidate. This integrated approach allows for a more confident assessment of the compound's translational potential and provides a solid foundation for designing future clinical studies.

Future Directions and Therapeutic Development Outlook

Strategies for Further Scaffold Derivatization and Analogue Design

The structure of 3-(Quinolin-8-ylsulfonylamino)benzoic acid presents three distinct regions for chemical modification: the quinoline (B57606) nucleus, the benzoic acid ring, and the bridging sulfonamide linker. A systematic structure-activity relationship (SAR) study is essential to optimize potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The goal of such medicinal chemistry efforts is to generate analogues with improved drug-like characteristics. rsc.org

Key derivatization strategies would include:

Modification of the Quinoline Ring: The quinoline scaffold is a "privileged structure" found in numerous therapeutic agents, and its substitution pattern is critical for biological activity. mdpi.comresearchgate.net Modifications could involve introducing small electron-donating or electron-withdrawing groups at various positions to modulate electronic properties and target interactions. For instance, studies on other quinoline derivatives have shown that substitutions at the 7-position can significantly influence antimalarial and antibacterial activity. nih.gov

Bioisosteric Replacement of the Benzoic Acid: The carboxylic acid group is a common pharmacophore that often engages in critical hydrogen bonding interactions with biological targets. However, it can also lead to poor membrane permeability and rapid metabolism. rsc.org Bioisosteric replacement is a well-established strategy to mitigate these issues. drughunter.com The carboxylic acid could be substituted with known bioisosteres such as tetrazoles, acylsulfonamides, or other acidic heterocycles to enhance oral bioavailability while maintaining or improving target affinity. rsc.orgnih.gov

Alteration of the Sulfonamide Linker: The sulfonamide group acts as a stable linker connecting the quinoline and benzoic acid moieties. It is a key feature in many antibacterial and enzyme-inhibiting drugs. rsc.orgnih.gov Its properties can be fine-tuned by N-alkylation. Furthermore, the entire sulfonamide linker could be replaced with other bioisosteric groups known to mimic the amide bond, such as retro-sulfonamides, ureas, or stable heterocyclic rings like 1,2,3-triazoles, to explore new chemical space and potentially alter the compound's binding mode or physical properties. nih.govmdpi.com

A summary of potential derivatization strategies is presented in the table below.

Molecular Region Modification Strategy Rationale Supporting Precedent
Quinoline Nucleus Introduction of substituents (e.g., -Cl, -F, -OCH₃) at positions 2, 4, 5, or 7.To modulate electronic distribution, improve target binding affinity, and alter metabolic stability.Halogenation and other substitutions on the quinoline ring are known to enhance the biological activities of various quinoline-based agents. mdpi.comnih.gov
Benzoic Acid Bioisosteric replacement of the carboxylic acid group.To improve pharmacokinetic properties such as cell membrane permeability and metabolic stability, and to explore alternative binding interactions.Carboxylic acid bioisosteres like tetrazoles and various monocyclic acids have been successfully used to optimize receptor antagonists. drughunter.comnih.gov
Sulfonamide Linker N-alkylation or replacement with other linkers (e.g., amide, urea, 1,2,3-triazole).To alter conformational flexibility, hydrogen bonding capacity, and overall physicochemical properties.The 1,2,3-triazole system is a widely used amide/sulfonamide bioisostere in medicinal chemistry to stabilize ligand-receptor complexes. nih.govmdpi.com

Potential for Combination Therapies

The development of drug resistance is a major challenge in treating diseases like bacterial infections and cancer. nih.gov Combination therapy, where two or more drugs with different mechanisms of action are co-administered, is a cornerstone strategy to enhance efficacy, reduce toxicity, and overcome resistance. researchgate.net

Given that the quinoline-sulfonamide scaffold is a promising framework for developing novel antibacterial agents, a key future direction for this compound would be its evaluation in combination with established antibiotics. nih.govscilit.com Research on other quinoline-sulfonamide hybrids has demonstrated favorable synergistic effects when combined with conventional drugs like ciprofloxacin (B1669076) against resistant bacterial strains. scilit.com

Should preclinical studies reveal a specific biological activity for this compound (e.g., inhibition of a crucial bacterial enzyme), a logical next step would be to design combination studies. These studies would aim to:

Identify Synergy: Determine if the combination of the novel compound and an existing drug results in a greater therapeutic effect than the sum of their individual effects.

Dose Reduction: Assess whether the combination allows for lower, and therefore potentially less toxic, doses of one or both agents.

Combat Resistance: Evaluate the combination's effectiveness against drug-resistant pathogens that are unresponsive to monotherapy.

This approach is not limited to infectious diseases. If the compound shows anticancer properties, as many quinoline derivatives do, it could be tested alongside standard-of-care chemotherapeutics or targeted agents to explore potential synergistic interactions in oncology. mdpi.com

Bridging Preclinical Findings to Novel Therapeutic Paradigms

Translating initial laboratory discoveries into a robust therapeutic concept requires a structured, multi-stage process. This pathway ensures that a compound's biological activity, mechanism of action, and drug-like properties are well-understood before advancing to more complex and costly stages of development. sygnaturediscovery.comnih.gov For this compound, this would involve a systematic progression from in vitro characterization to in vivo validation.

The critical steps in this translational bridge include:

Target Identification and Validation: The first crucial step is to identify the specific molecular target(s) of the compound. Techniques such as biochemical assays with purified enzymes, affinity-based proteomics, and cellular thermal shift assays (CETSA) can pinpoint the protein(s) with which the compound interacts. For example, various quinoline-sulfonamide derivatives have been identified as inhibitors of enzymes like pyruvate (B1213749) kinase M2 (PKM2) or monoamine oxidases, highlighting plausible target classes. rsc.orgmdpi.com

In Vitro to In Vivo Correlation: Once a target is identified, it is essential to demonstrate that the compound's effect in cell-based assays (e.g., inhibiting cancer cell proliferation or bacterial growth) is a direct result of its action on the target. acs.org This is followed by evaluation in animal models of the disease. The goal is to establish a clear relationship between the drug's exposure levels in vivo and the desired therapeutic effect, a concept known as in-vitro to in-vivo correlation (IVIVC). nih.govresearchgate.net

Pharmacokinetic and Biomarker Development: Parallel to efficacy studies, the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile must be thoroughly characterized. nih.gov This data is used to build pharmacokinetic/pharmacodynamic (PK/PD) models that help predict human dosage. nih.gov Concurrently, robust biomarkers must be developed to measure both target engagement and the downstream biological response in animals and, eventually, in human clinical trials. drugtargetreview.com

The table below outlines a hypothetical preclinical progression for the compound.

Development Stage Objective Key Activities & Methodologies Desired Outcome
Hit-to-Lead To confirm activity and identify a viable chemical series for optimization.In vitro screening against disease-relevant cell lines or enzymes; initial SAR studies; preliminary ADME profiling.A lead compound with confirmed on-target activity (e.g., IC₅₀ < 1 µM) and acceptable initial physicochemical properties.
Lead Optimization To improve potency, selectivity, and pharmacokinetic properties of the lead compound.Extensive analogue synthesis and SAR analysis; in vitro and in vivo ADME studies; selectivity profiling against off-targets; formulation development. acs.orgA preclinical candidate with demonstrated efficacy and safety in cell models and a PK profile suitable for in vivo testing.
Preclinical Candidate Validation To demonstrate efficacy and safety in animal models and prepare for clinical trials.In vivo efficacy studies in relevant animal disease models; PK/PD modeling; toxicology studies in two species.A robust data package demonstrating a clear therapeutic window and justifying progression to human clinical trials.

This structured approach, integrating medicinal chemistry, combination studies, and a clear translational pathway, provides a comprehensive roadmap for the future therapeutic development of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(Quinolin-8-ylsulfonylamino)benzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonylation of quinoline-8-sulfonyl chloride with 3-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key steps include:

  • Sulfonamide bond formation : React quinoline-8-sulfonyl chloride with 3-aminobenzoic acid in anhydrous dichloromethane at 0–5°C for 12 hours .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water.
  • Purity validation : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to confirm >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural elucidation : ¹H NMR (DMSO-d₆, δ 8.5–7.2 ppm for aromatic protons) and IR (stretching vibrations at ~1700 cm⁻¹ for carboxylic acid, ~1350/1150 cm⁻¹ for sulfonamide) .
  • Quantitative analysis : Reverse-phase HPLC with UV detection at 254 nm.
  • Mass confirmation : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₂N₂O₄S: 328.06) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

Methodological Answer:

  • Crystal growth : Use slow evaporation of a saturated DMSO/water solution at 25°C.
  • Data collection : Employ a synchrotron source (λ = 0.9 Å) for high-resolution data.
  • Refinement : Apply SHELXL for structure solution, utilizing anisotropic displacement parameters and hydrogen-bonding constraints to model interactions (e.g., sulfonamide-carboxylic acid dimerization) .
  • Validation : Check R-factors (<5%) and electron density maps using Coot .

Q. What strategies are effective for functionalizing the quinoline or benzoic acid moieties to study structure-activity relationships (SAR)?

Methodological Answer:

  • Electrophilic substitution : Introduce halogens (Br₂/FeBr₃) at the quinoline C5 position to modulate electronic effects .
  • Carboxylic acid derivatization : Convert to amides via EDC/NHS coupling with primary amines to probe bioactivity .
  • Sulfonamide modification : Replace the sulfonamide group with sulfonate esters using alkyl halides to assess binding specificity .

Q. How can conflicting reports about biological activity (e.g., enzyme inhibition vs. no effect) be systematically addressed?

Methodological Answer:

  • Control experiments : Verify compound stability under assay conditions (pH, temperature) via LC-MS.
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects.
  • Data normalization : Include internal standards (e.g., β-galactosidase) in cellular assays to account for variability .

Q. What computational approaches support the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on sulfonamide and carboxylic acid pharmacophores.
  • ADMET prediction : Apply SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.